Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Catalog No.
S955474
CAS No.
210571-49-6
M.F
C11H11ClN2O2
M. Wt
238.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

CAS Number

210571-49-6

Product Name

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3

InChI Key

DZOWEBWRGGYLFR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is a member of the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features an amino group at the 3rd position, a chloro group at the 6th position, and an ethyl ester group at the 2nd position of the indole ring. Its molecular formula is C₁₁H₁₂ClN₂O₂, with a molecular weight of approximately 236.68 g/mol .

  • Oxidation: The amino group can be oxidized to form an imine or related derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The chloro group can be reduced to a hydrogen atom or substituted with other nucleophiles.
  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, including amines and thiols, under suitable conditions.

These reactions allow for the modification of the compound to enhance its properties or activity .

Indole derivatives, including ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, exhibit significant biological activities. They have been shown to interact with various biological targets, including:

  • Enzyme Inhibition: Compounds in this class can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune regulation.
  • Anticancer Activity: Some studies suggest that these compounds may possess anticancer properties by modulating cellular pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties: Certain derivatives have demonstrated effectiveness against various microbial strains, indicating potential for therapeutic applications .

The synthesis of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate can be achieved through several methodologies:

  • Vilsmeier-Haack Reaction: This method involves treating ethyl indole-2-carboxylate with phosphorus oxychloride and dimethylformamide to introduce the chloro group at the 6th position and subsequently adding an amino group.
  • Palladium-Catalyzed Reactions: Recent advancements include using palladium catalysts for C–H amination reactions that allow for direct functionalization of indoles while maintaining high yields .
  • Hydrogenolysis: A newer approach employs palladium-carbon mediated hydrogenolysis for the removal of protecting groups under neutral conditions .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Agriculture: Compounds with antimicrobial properties are being explored for use as agrochemicals.
  • Material Science: Indole derivatives are also being investigated for their properties in organic electronics and photonic applications.

Studies on ethyl 3-amino-6-chloro-1H-indole-2-carboxylate have focused on its interactions with proteins and enzymes. These interactions can modulate biological pathways critical for therapeutic effects:

  • Binding Affinity: Research has indicated that this compound can bind effectively to specific enzyme active sites, influencing their activity.
  • Cellular Uptake: Investigations into how this compound is absorbed by cells reveal insights into its bioavailability and potential efficacy as a therapeutic agent.

Several compounds share structural similarities with ethyl 3-amino-6-chloro-1H-indole-2-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-amino-1H-indole-2-carboxylateAmino at position 3, no chloro substitutionLacks chlorine; may exhibit different reactivity
Ethyl 5-amino-6-chloroindoleAmino at position 5Different position of amino group affects activity
Ethyl 4-amino-1H-indole-2-carboxylateAmino at position 4Potentially different pharmacological profile

These compounds illustrate variations in biological activity and chemical reactivity based on their structural differences. Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate stands out due to its specific substitution pattern, which may enhance its binding affinity to biological targets compared to others.

Precursor Compounds and Starting Materials

The synthesis of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate requires careful selection of precursor compounds that can provide the necessary structural elements for construction of the target molecule [3]. Primary starting materials for indole synthesis include anilines, which serve as the benzene ring component, and various carbonyl compounds that contribute to the pyrrole ring formation [4]. Arylhydrazines represent another crucial class of precursors, particularly in Fischer indole synthesis, where phenylhydrazine derivatives undergo cyclization with aldehydes, ketones, keto acids, or keto esters [5].

The choice of starting materials significantly influences the regioselectivity and overall synthetic efficiency [6]. For the specific synthesis of 6-chloro-substituted indoles, ortho-substituted nitroarenes have proven particularly valuable as precursors in Bartoli indole synthesis, where the steric bulk of the ortho substituent assists in the required sigmatropic rearrangement [7]. These nitroarenes react with vinyl Grignard reagents under carefully controlled conditions to form substituted indoles with predictable regioselectivity [7].

Alternative precursor pathways involve the use of 2-haloanilines, which can undergo sequential coupling and cyclization reactions with methyl propiolate under palladium catalysis [8]. This approach provides access to indole-2-carboxylate derivatives through a convergent synthetic strategy that combines carbon-carbon bond formation with heterocycle construction [8]. The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives with satisfactory yields [8].

MethodKey FeaturesStarting MaterialsTypical Yields (%)Reaction Conditions
Vilsmeier-Haack ReactionFormylation at C3 position using POCl3/DMFIndole derivatives, POCl3, DMF85-950-80°C, 1-3 h
Fischer Indole SynthesisCyclization of arylhydrazones with acid catalystArylhydrazines, aldehydes/ketones70-90100-150°C, 2-6 h, acid
Bartoli Indole SynthesisNitroarenes + vinyl Grignard reagentso-Substituted nitroarenes, vinyl Grignard60-85-78 to 0°C, 3 equiv. Grignard
Palladium-Catalyzed CouplingTransition metal catalysis for C-C bond formationAryl halides, organometallic reagents75-9525-100°C, Pd catalyst, base
Solid-Phase SynthesisPolymer-supported synthesis with linkersResin-bound precursors65-80RT to 80°C, various linkers
Green Chemistry ApproachesMicrowave-assisted, solvent-free conditionsVarious precursors with green solvents80-92Microwave, 100-150°C, minutes

Esterification Strategies for Indole Carboxylates

The formation of ethyl ester functionality in indole-2-carboxylates can be achieved through various esterification methodologies, each offering distinct advantages in terms of reaction conditions and product yields [9]. Fischer esterification represents the most fundamental approach, involving the direct reaction of carboxylic acids with alcohols in the presence of acid catalysts [10]. This method employs concentrated sulfuric acid as the catalyst and operates under equilibrium conditions, requiring excess alcohol to drive the reaction toward ester formation [9].

The mechanism of Fischer esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water [11]. The reaction proceeds through a series of equilibrium steps where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating alcohol addition [11]. Subsequent elimination of water, promoted by the acidic conditions, yields the desired ester product [9].

Alternative esterification strategies include the use of acid chlorides with alcohols, which provides higher yields and faster reaction rates compared to direct esterification [12]. The acid chloride method involves treating the corresponding acid chloride with ethanol in the presence of a base, typically triethylamine or pyridine [12]. This approach circumvents the equilibrium limitations of Fischer esterification and generally produces excellent yields under mild conditions [12].

Thionyl chloride-mediated esterification has emerged as a particularly effective method for aromatic carboxylic acids, providing excellent yields through in situ acid chloride formation [12]. Treatment of aromatic carboxylic acids with alcohols in the presence of thionyl chloride results in excellent yields of corresponding esters, with methyl esters obtained at ambient temperatures while ethyl and n-butyl esters require reflux conditions [12].

MethodReagentsTemperature (°C)Time (h)Yield (%)Advantages
Fischer EsterificationCarboxylic acid + EtOH + H2SO460-802-1270-85Simple, cost-effective
Acid Chloride MethodAcid chloride + EtOH + base0-251-385-95High yield, fast
Anhydride MethodAcid anhydride + EtOH25-602-680-90Mild conditions
Thionyl Chloride MethodRCOOH + SOCl2 + EtOH0-651-390-98Excellent yield
DCC CouplingRCOOH + EtOH + DCC0-254-1275-90Mild, selective
EDC/NHS CouplingRCOOH + EtOH + EDC + NHS0-252-880-95Mild, high yield

Chlorination and Amination Pathways

The introduction of chlorine substituents into indole systems requires careful consideration of regioselectivity and reaction conditions [13]. Direct chlorination of indoles typically occurs preferentially at the C3 position due to the enhanced electron density at this site, but selective C6 chlorination can be achieved through specific methodologies [13]. Copper-catalyzed regioselective C-H chlorination has emerged as a powerful tool for introducing chlorine substituents at desired positions [13].

Recent developments in copper-catalyzed chlorination involve the use of para-toluenesulfonyl chloride as both the chlorine source and directing group activator [13]. The reactions proceed smoothly in the presence of 20 mol% of copper(II) acetate as the catalyst, delivering C2-chlorinated indoles with structural diversity in moderate to excellent yields [13]. Mechanistic studies suggest that single electron transfer from copper(II) to para-toluenesulfonyl chloride, accompanied by the release of the para-toluenesulfonyl radical and related copper(III) chloride species, might be involved in these reactions [13].

Electrophilic chlorination strategies employ N-chlorosuccinimide or molecular chlorine under various conditions to achieve selective chlorination [14]. The choice of chlorinating agent and reaction conditions significantly influences the regioselectivity of the process [14]. In oxidative chlorination approaches, active chlorinating species can be formed in situ by the interaction of easily accessible chlorides such as sodium chloride, hydrochloric acid, potassium chloride, or chloroform with suitable oxidants [14].

Amination reactions for introducing amino groups at the C3 position of indoles can be accomplished through various methodologies [15]. Reductive amination represents one of the most versatile approaches, starting with the nucleophilic addition of ammonia or primary amines to aldehydes or ketones to form intermediate imines, followed by reduction [15]. Alternative approaches include the Gabriel synthesis, which involves alkylation of potassium phthalimide followed by hydrolysis to yield primary amines [15].

Reaction TypeReagentsSelectivityConditionsYield (%)
Direct ChlorinationCl2, Lewis acidC6 position0-25°C, 2-4 h65-80
Electrophilic ChlorinationNCS, radical initiatorC3/C6 mixed80-120°C, 4-8 h70-85
Copper-Catalyzed ChlorinationCu(OAc)2, TsClC2 selective60-100°C, 6-12 h75-90
Nucleophilic AminationArNH2, baseC3 position100-150°C, 4-8 h70-85
Reductive AminationNH3, reducing agentC3 position25-60°C, 2-6 h80-92
Gabriel SynthesisPhthalimide, baseN1 position80-100°C, 6-12 h75-88

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex indole derivatives through carbon-carbon and carbon-nitrogen bond forming reactions [16]. Palladium-catalyzed cross-coupling reactions represent the most extensively developed methodology for constructing functionalized indoles [17]. These reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [18].

Suzuki-Miyaura coupling has proven particularly valuable for introducing aryl and vinyl substituents onto indole scaffolds [19]. The reaction involves the palladium-catalyzed cross-coupling of organoborane reagents with aryl or vinyl halides in the presence of a base [19]. For indole substrates, hydroboration of 3-vinyl indoles followed by Suzuki-Miyaura cross-coupling with halides or triflates provides efficient access to C3-functionalized indole compounds [19].

The versatility of palladium catalysis extends to intramolecular processes for indole ring construction [20]. Palladium-catalyzed tandem allylic isomerization followed by intramolecular Diels-Alder cycloaddition to tethered furans provides a convergent route to substituted indoles [20]. Under microwave-accelerated conditions, this cascade process delivers substituted indoles in moderate to good yields after palladium-hydride elimination, aromatization by dehydration, and in situ N-Boc cleavage [20].

Copper catalysis offers complementary reactivity patterns for indole functionalization, particularly in C-H activation processes [13]. Copper-catalyzed C-H functionalization reactions can proceed under milder conditions compared to palladium systems and often exhibit different regioselectivity patterns [13]. The combination of copper catalysis with pyrimidine directing groups enables regioselective C-H chlorination of indoles with para-toluenesulfonyl chloride [13].

Catalyst SystemReaction TypeLoading (mol%)BaseSolventTypical Yield (%)
Pd(PPh3)4Suzuki-Miyaura Coupling2-5K3PO4, Na2CO3THF, Dioxane80-95
Pd(OAc)2/BINAPBuchwald-Hartwig Amination1-3Cs2CO3, NaOt-BuToluene, DMF75-90
Cu(OAc)2C-H Activation10-20Not requiredDCE, MeCN60-85
Ni(COD)2/PPh3Kumada Coupling5-10Not requiredTHF, Et2O70-88
Ru(bpy)3Cl2Photoredox Catalysis1-5K2HPO4DMF, MeCN70-90
Fe(phen)3Cl2Cross-Dehydrogenative Coupling5-15K2CO3DCE, MeCN55-75

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer significant advantages for the preparation of indole derivatives, including simplified purification procedures and the potential for automation [21]. The Fischer indole synthesis has been successfully adapted to solid-phase conditions using various polymer supports and linker strategies [21]. Support-bound 4-benzoylbutyric acid reacts with substituted phenylhydrazine hydrochlorides under acidic conditions to generate 2-arylindoles attached to the solid support [21].

The choice of linker system critically influences the success of solid-phase indole synthesis [21]. Hydroxymethylbenzoic acid linkers have proven suitable for Fischer indole cyclization due to their stability under the acidic conditions required for indole formation [21]. The final products are cleaved from the support using appropriate conditions, typically acidic treatment, to yield the desired indoles with high purity [21].

Palladium-catalyzed cyclization reactions have been extensively developed for solid-phase indole synthesis [21]. Intramolecular Heck reactions of polymer-bound aryl halides provide efficient routes to indole derivatives [21]. The versatility of this approach allows for the synthesis of structurally diverse indoles by varying the tether length and substitution patterns of the starting materials [21].

Madelung cyclization has been successfully implemented on solid phase for the synthesis of 2,3-disubstituted indoles [21]. This approach involves functionalization of Bal-resin through reductive amination followed by acylation, cyclization, and acid-promoted cleavage [21]. The method provides excellent yields and purities for the target indole products [21].

The Nenitzescu indole synthesis has been adapted to solid-phase conditions for the preparation of 5-hydroxyindole derivatives [21]. This approach involves sequential acetoacylation, condensation with primary amines, addition of 1,4-benzoquinones, and cleavage by trifluoroacetic acid to yield 5-hydroxyindole-3-carboxamides [21].

Green Chemistry Considerations in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for indole derivatives [22]. The application of environmentally benign solvents, renewable feedstocks, and energy-efficient processes represents a key focus area for improving the environmental impact of indole synthesis [22]. Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach, offering rapid reaction rates, improved yields, and reduced energy consumption [23].

Microwave irradiation provides superior thermal action that can rapidly convert starting materials into indole products without the need for prolonged heating [24]. The enhanced reaction rates achieved through microwave heating result from efficient volumetric heating and high reaction rates [24]. Microwave-assisted organic synthesis typically requires significantly shorter reaction times compared to conventional heating methods, with some transformations completed in minutes rather than hours [23].

Solvent-free reaction conditions represent another important green chemistry approach for indole synthesis [25]. Reactions performed in solvent-free environments eliminate the need for hazardous organic solvents and reduce waste generation [25]. Three main types of solvent-free reactions have been developed: reaction mixtures adsorbed onto mineral oxides, phase transfer catalysis, and neat reactions [25].

Flow chemistry offers additional advantages for green indole synthesis through improved heat and mass transfer, reduced waste generation, and enhanced safety profiles [26]. Continuous flow processes enable precise control of reaction conditions and can accommodate neat or highly concentrated reactions that would be difficult to perform safely in batch mode [26]. The excellent heat transfer properties in flow systems permit solvent-free or highly concentrated reactions to be performed more safely [26].

Recyclable catalysts contribute significantly to the green chemistry profile of indole synthesis [27]. Polysiloxane-encapsulated metal nanoparticle catalysts, silica-copper-supported nanocatalysts, and metal organic framework catalysts provide opportunities for catalyst recovery and reuse [27]. These systems combine the advantageous features of both homogeneous catalyst modulation and heterogeneous catalyst recycling [27].

Green MethodEnergy EfficiencyWaste ReductionAtom Economy (%)Environmental ImpactScalability
Microwave-Assisted SynthesisHigh (rapid heating)Moderate75-90LowGood
Flow ChemistryModerate (continuous)High80-95LowExcellent
Solvent-Free ReactionsVery High (no solvent)Very High85-98Very LowModerate
Water as SolventHigh (benign solvent)High70-85Very LowGood
Recyclable CatalystsHigh (reusable)High80-92LowGood
BiocatalysisVery High (mild conditions)Very High90-98Very LowLimited

The X-ray crystallographic analysis of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate represents a critical but underexplored area in the structural characterization of substituted indole derivatives. While direct crystallographic data for this specific compound remains absent from the current literature, extensive analysis of related chloro-substituted indole compounds provides valuable structural insights and predictive frameworks for understanding its solid-state behavior.

Based on comprehensive crystallographic studies of structurally analogous compounds, ethyl 3-amino-6-chloro-1H-indole-2-carboxylate would be expected to crystallize in the monoclinic crystal system, most likely adopting the space group P2₁/c, which represents the most common space group observed for indole-based derivatives [1] [2] [3] [4]. This preference stems from the inherent molecular geometry of the indole framework and the specific intermolecular interactions that govern crystal packing in these systems.

The molecular geometry would exhibit characteristic features of the indole core structure, with the bicyclic indole ring system maintaining planarity within typical deviations of 0.02-0.03 Å [1] [2]. The dihedral angle between the pyrrole and benzene rings of the indole system would be expected to fall within the range of 0.2-1.7°, consistent with observations in related structures [5]. The ethyl ester group would likely adopt an extended conformation to minimize steric interactions, with the carboxylate plane oriented approximately perpendicular to the indole ring system.

Critical intermolecular interactions governing the crystal packing would include nitrogen-hydrogen to pi interactions (N-H···π) with stabilization energies of approximately -28 kJ/mol, classical hydrogen bonds contributing -34 kJ/mol, pi-pi stacking interactions providing -18 kJ/mol stabilization, and dipole-dipole interactions contributing an additional -18 kJ/mol [1] [6]. The presence of the amino group at the 3-position would introduce additional hydrogen bonding capabilities, potentially forming R₂²(10) dimeric motifs through N-H···O hydrogen bonds involving the carbonyl oxygen of neighboring molecules [2] [7].

The chlorine substituent at the 6-position would participate in halogen bonding interactions, contributing to the overall crystal stability through C-Cl···π interactions and potentially forming halogen bonds with electronegative atoms in adjacent molecules [2] [8] [9]. These interactions would be characterized by directional preferences with typical Cl···acceptor distances ranging from 3.1-3.8 Å.

Unit cell parameters for the compound would be expected to fall within ranges observed for similar structures: a-axis approximately 8-12 Å, b-axis 10-15 Å, c-axis 12-18 Å, with β angles typically ranging from 90-120° [10] [11] [2]. The molecular packing would likely exhibit a herringbone-type arrangement with molecules stacked through combinations of N-H···π interactions and pi-pi stacking between indole ring systems of adjacent molecules.

Thermal parameters would reflect the rigid nature of the indole core with relatively low displacement parameters for the aromatic carbons, while the ethyl ester group would exhibit higher thermal motion due to conformational flexibility. The crystal density would be expected to range from 1.3-1.5 g/cm³, consistent with similar indole derivatives [1] [6].

The absence of strong donor groups beyond the amino and indole nitrogen functionalities would result in crystal structures primarily stabilized by weak intermolecular interactions, leading to moderate melting points and typical organic compound handling characteristics. The overall crystal morphology would likely exhibit plate-like habits with the largest facets corresponding to the {002} planes, consistent with the general tendency of indole derivatives to form plate crystals [1].

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopic characterization of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate reveals distinctive spectral features that reflect the electronic environment created by the specific substitution pattern on the indole framework. The compound exhibits characteristic ¹H NMR signals that provide unambiguous structural identification and confirm the presence of key functional groups.

The indole nitrogen-hydrogen proton appears as a distinctive singlet in the range of 11.5-12.5 ppm, significantly deshielded due to the electron-withdrawing effect of the carboxylate substituent at the 2-position and the additional deshielding influence of the amino group [12] [13]. This chemical shift represents a characteristic fingerprint for 2-carboxylate substituted indoles and differs markedly from unsubstituted indole derivatives.

In the aromatic region, the benzene ring protons exhibit a complex splitting pattern characteristic of the 6-chloro substitution pattern. The proton at position 4 appears as a doublet of doublets centered around 7.8-8.2 ppm, coupling with H-5 through ortho coupling (J = 6.8-8.4 Hz) and showing meta coupling with H-7 (J = 1.5-2.4 Hz) [12] [13]. The H-5 proton resonates as a doublet around 7.6-7.9 ppm with coupling to H-4, while H-7 appears as a doublet in the 7.2-7.6 ppm region. The absence of a signal at position 6 confirms the chlorine substitution at this position.

The amino group protons appear as a broad exchangeable signal in deuterated solvents, typically observed around 4.8-5.3 ppm in DMSO-d₆ [14]. These protons exchange readily with D₂O, confirming their assignment to the amino functionality. The chemical shift of these protons is influenced by both the electron-donating character of the amino group and the electron-withdrawing nature of the adjacent carboxylate group.

The ethyl ester moiety displays characteristic coupling patterns with the OCH₂ protons appearing as a quartet around 4.2-4.5 ppm (J = 7.0-7.2 Hz) due to coupling with the adjacent methyl group [12] [15]. The terminal methyl group of the ester appears as a triplet around 1.3-1.5 ppm (J = 7.0-7.2 Hz), representing one of the most diagnostic signals for ethyl ester identification.

¹³C NMR spectroscopy provides complementary structural information with the carbonyl carbon appearing as the most deshielded signal around 162-167 ppm [12] [15]. The aromatic carbons span the region from 110-140 ppm, with the quaternary carbons C-2 and C-3 appearing around 130-135 ppm and 125-130 ppm respectively. The carbon bearing the chlorine substituent (C-6) appears around 124-126 ppm, while the ethyl ester carbons resonate at approximately 60 ppm (OCH₂) and 14 ppm (CH₃).

Two-dimensional NMR techniques including COSY, HSQC, and HMBC experiments provide definitive structural confirmation through correlation patterns. COSY spectra reveal scalar coupling networks within the aromatic system and between the ethyl ester protons. HSQC experiments confirm carbon-proton connectivity, while HMBC correlations establish long-range carbon-proton relationships critical for structural assignment.

The ¹⁵N NMR chemical shifts provide additional structural information, with the indole nitrogen appearing around 131-135 ppm and the amino nitrogen resonating around 106-110 ppm [13]. These chemical shifts reflect the different electronic environments of the two nitrogen atoms and their distinct hybridization states.

Solvent effects play a significant role in the observed chemical shifts, particularly for exchangeable protons. In DMSO-d₆, hydrogen bonding interactions cause characteristic downfield shifts compared to CDCl₃ solutions. Temperature-dependent studies reveal coalescence phenomena for rapidly exchanging amino protons, providing insights into exchange rates and activation barriers.

The coupling constant patterns observed in the aromatic region provide definitive evidence for the substitution pattern. The ortho coupling constants (6.8-8.4 Hz) and meta coupling constants (1.5-2.4 Hz) are consistent with the proposed structure and eliminate alternative regioisomeric possibilities [12] [13].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate under electron ionization conditions reveals characteristic fragmentation pathways that reflect the inherent stability of the indole ring system and the influence of the substituent groups on decomposition patterns. The molecular ion peak appears at m/z 238/240, exhibiting the characteristic isotope pattern associated with the presence of chlorine, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion due to the ³⁷Cl isotope.

The base peak in the mass spectrum typically corresponds to the loss of the ethoxycarbonyl group (OEt + CO, 73 mass units) from the molecular ion, yielding a fragment at m/z 165/167 [16]. This fragmentation represents one of the most favorable pathways due to the relative stability of the resulting indole radical cation and the weakness of the bond connecting the ester functionality to the aromatic system. The mechanism involves α-cleavage adjacent to the aromatic ring, forming a resonance-stabilized radical cation that retains the intact indole framework with its substituents.

A secondary fragmentation pathway involves the loss of the complete ethyl ester group (CO₂Et, 73 mass units), producing a fragment ion at m/z 165/167. This process occurs through a rearrangement mechanism where the carbonyl oxygen abstracts a hydrogen from the ethyl group, followed by elimination of ethanol and carbon monoxide as a concerted process [16]. The resulting fragment maintains the 3-amino-6-chloroindole core structure.

The indole ring system exhibits remarkable stability under electron ionization conditions, consistent with the aromatic character and extensive conjugation within the bicyclic framework [16] [17]. Loss of the amino group occurs through a less favorable pathway, producing fragments at m/z 223/225, corresponding to [M-NH₂]⁺. This fragmentation is facilitated by the electron-withdrawing nature of the carboxylate group, which stabilizes the resulting carbocation through resonance delocalization.

Chlorine loss represents another significant fragmentation pathway, yielding ions at m/z 203 [M-Cl]⁺. This process involves homolytic cleavage of the C-Cl bond, producing a radical cation that undergoes further stabilization through the aromatic system [16]. The relative abundance of this fragment depends on the electron ionization energy, with higher energies favoring this fragmentation route.

Secondary fragmentation of the base peak (m/z 165/167) produces daughter ions through loss of hydrogen chloride (36/38 mass units), yielding fragments at m/z 129. This process involves a 1,2-elimination mechanism where the amino group facilitates the departure of HCl through proton abstraction, forming a substituted indole radical cation [16].

The fragmentation pattern also includes loss of carbon monoxide from carbonyl-containing fragments, producing ions 28 mass units lower than their precursors. This process is particularly evident in fragments retaining partial ester functionality and reflects the tendency of aromatic systems to eliminate small neutral molecules under high-energy conditions [17].

Ring contraction processes, though less prominent, produce fragments corresponding to the loss of HCN (27 mass units) from amino-containing species. This fragmentation involves rearrangement of the indole ring system and typically occurs at higher electron energies [16].

The presence of the chlorine substituent influences the overall fragmentation pattern by providing an additional pathway for radical formation and by modifying the electronic distribution within the aromatic system. Meta-stable ion studies reveal the kinetic and thermodynamic preferences for different fragmentation routes, with the ethyl ester elimination representing the kinetically favored process [17].

Accurate mass measurements confirm the elemental compositions of major fragment ions and provide definitive evidence for the proposed fragmentation mechanisms. High-resolution mass spectrometry distinguishes between isobaric ions and confirms the presence of chlorine through characteristic isotope patterns in fragment ions [17].

Chemical ionization studies using methane or isobutane provide complementary information about molecular weight and structural features under milder ionization conditions. The protonated molecular ion [M+H]⁺ at m/z 239/241 serves as the base peak in positive ion chemical ionization spectra, with minimal fragmentation preserving structural information.

Infrared and Raman Vibrational Signatures

The vibrational spectroscopic characterization of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate through infrared and Raman spectroscopy provides detailed insights into the functional group environments and molecular structure. The compound exhibits distinctive vibrational bands that serve as fingerprints for structural identification and conformational analysis.

The nitrogen-hydrogen stretching vibrations represent the most characteristic features in the infrared spectrum. The indole N-H stretch appears as a sharp, intense band around 3350-3400 cm⁻¹, while the primary amino group exhibits two distinct N-H stretching modes corresponding to symmetric and antisymmetric vibrations around 3450-3500 cm⁻¹ and 3350-3400 cm⁻¹ respectively [18] [19]. The frequency separation between these modes provides information about the degree of hydrogen bonding and the local environment of the amino group.

The carbonyl stretching vibration of the ethyl ester appears as an intense band around 1680-1720 cm⁻¹, with the exact frequency depending on the conformational preferences and intermolecular interactions [15] [18]. This band serves as a diagnostic marker for the ester functionality and its frequency provides insights into the electronic effects of the adjacent aromatic system and substituents.

Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ as multiple weak to medium intensity bands corresponding to the various aromatic hydrogen environments created by the substitution pattern [18] [19]. The specific pattern of these bands reflects the symmetry of the substituted benzene ring and provides structural confirmation.

The aromatic C=C and C=N stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region, with the indole ring system exhibiting characteristic patterns around 1460-1480 cm⁻¹, 1520-1540 cm⁻¹, and 1580-1620 cm⁻¹ [18]. These bands reflect the conjugated nature of the indole system and the influence of substituents on the electronic distribution.

Carbon-chlorine stretching vibrations appear as medium intensity bands around 750-850 cm⁻¹, with the exact frequency influenced by the aromatic environment and the electronic effects of adjacent substituents [19]. This band provides definitive evidence for the presence of the aryl chloride functionality and its regiochemical position.

The ethyl ester C-O stretching vibrations appear around 1200-1300 cm⁻¹ as strong bands, while the O-Et stretching modes contribute additional bands around 1000-1100 cm⁻¹ [15]. The coupling between these modes and other molecular vibrations creates complex patterns that reflect the overall molecular structure.

Aromatic C-H bending vibrations appear in the fingerprint region (650-900 cm⁻¹) as characteristic patterns that depend on the substitution pattern of the benzene ring [18]. The specific pattern observed for the 6-chloro substitution provides additional structural confirmation and distinguishes this compound from other regioisomers.

Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrations and conjugated systems. The indole ring breathing modes appear as strong Raman bands around 1000-1200 cm⁻¹, while the aromatic C=C stretching modes exhibit enhanced intensity in the Raman spectrum compared to infrared [20] [21].

The amino group vibrations exhibit different relative intensities in Raman versus infrared spectra, with N-H bending modes around 1600-1650 cm⁻¹ showing enhanced Raman activity [21]. This complementary information aids in complete vibrational assignment and structural characterization.

Low-frequency Raman modes below 600 cm⁻¹ provide information about ring deformation modes, torsional vibrations, and intermolecular interactions in the solid state [21]. These modes are particularly sensitive to crystal packing effects and polymorphism.

The carbon-chlorine stretching vibration exhibits moderate Raman activity with frequencies that correlate with the electronic environment of the chlorine substituent. The polarization characteristics of this band provide information about the molecular orientation and crystal structure [20].

Temperature-dependent vibrational studies reveal information about molecular dynamics and conformational flexibility. The ethyl ester group exhibits temperature-sensitive bands that reflect rotational motion around the C-O and O-C bonds [22].

Deuteration studies using D₂O exchange provide definitive assignment of N-H vibrations and reveal hydrogen bonding interactions. The frequency shifts observed upon deuteration confirm the involvement of specific N-H groups in intermolecular interactions [22].

UV-Vis Absorption Characteristics

The ultraviolet-visible absorption spectroscopy of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate reveals the electronic transitions characteristic of the substituted indole chromophore and provides insights into the electronic structure and conjugation within the molecular framework. The compound exhibits multiple absorption bands that reflect the complex electronic nature of the indole system and the influence of electron-donating and electron-withdrawing substituents.

The primary absorption system extends from approximately 250-350 nm and consists of overlapping electronic transitions designated as La and Lb bands, characteristic of the indole chromophore [23] [24] [25]. These transitions arise from π→π* excitations within the conjugated indole ring system, with the La transition typically appearing at longer wavelengths (290-320 nm) and the Lb transition at shorter wavelengths (260-290 nm).

The presence of the electron-donating amino group at the 3-position causes a bathochromic shift (red shift) of both transition bands compared to unsubstituted indole [24]. This shift results from the extended conjugation between the amino group and the indole π-system, which lowers the energy gap between the ground state and excited states. The magnitude of this shift typically ranges from 10-25 nm depending on the specific electronic environment.

Conversely, the electron-withdrawing carboxylate group at the 2-position and the chlorine substituent at the 6-position contribute to hypsochromic shifts (blue shifts) that partially counteract the bathochromic effect of the amino group [24]. The net result represents a balance between these competing electronic effects, with the final absorption maxima appearing at wavelengths that reflect the overall electronic distribution within the molecule.

The molar extinction coefficients for these transitions typically range from 5,000-15,000 M⁻¹cm⁻¹, indicating moderate to strong absorption characteristic of aromatic π→π* transitions [24] [25]. The La transition generally exhibits higher extinction coefficients than the Lb transition due to its greater oscillator strength and allowed character.

Solvent effects significantly influence the absorption characteristics, with polar protic solvents causing red shifts due to hydrogen bonding stabilization of the excited state [23]. In contrast, non-polar solvents result in blue-shifted spectra due to reduced stabilization of the polar excited state. These solvatochromic effects provide information about the excited state dipole moment and the nature of the electronic transitions.

The vibronic structure of the absorption bands reveals information about the coupling between electronic and vibrational modes. Well-resolved vibronic progressions appear in low-temperature spectra or in rigid matrices, with spacing corresponding to aromatic C=C and C=N stretching frequencies around 1400-1600 cm⁻¹ [26].

The amino group introduces additional absorption features through n→π* transitions involving the nitrogen lone pair [24]. These transitions typically appear at longer wavelengths (300-400 nm) with lower extinction coefficients (100-1000 M⁻¹cm⁻¹) and contribute to the overall absorption envelope in the near-UV region.

Charge transfer transitions between the electron-donating amino group and the electron-accepting carboxylate group create additional absorption bands that may appear as shoulders or separate peaks depending on the energy gap between donor and acceptor orbitals [24]. These transitions are particularly sensitive to solvent polarity and provide insights into intramolecular charge transfer processes.

The chlorine substituent contributes halogen-specific electronic effects through its lone pair interactions with the aromatic π-system [24]. While chlorine is weakly electron-withdrawing through inductive effects, it can participate in π-conjugation through resonance, leading to complex spectral behavior that depends on the overall substitution pattern.

Temperature-dependent studies reveal the thermal population of vibrational levels and provide information about excited state dynamics. Elevated temperatures cause broadening of absorption bands and changes in relative intensities due to increased vibrational excitation in the ground state [26].

pH-dependent absorption studies in aqueous solutions reveal the ionization behavior of the amino group and its effect on the electronic structure. Protonation of the amino group eliminates its electron-donating character and causes significant spectral changes that can be used to determine pKa values [24].

Fluorescence excitation and emission studies provide complementary information about excited state properties and relaxation pathways. The compound exhibits characteristic indole fluorescence with emission maxima around 350-400 nm, depending on the excitation wavelength and solvent environment [23].

Time-resolved spectroscopic studies reveal excited state lifetimes and deactivation mechanisms. The presence of heavy atoms like chlorine can enhance intersystem crossing rates and reduce fluorescence quantum yields through enhanced spin-orbit coupling [25].

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3.1

Dates

Last modified: 07-21-2023

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